2-Methoxyphenyl sulfamate, also known as O-methoxycatechol-O-sulphate or (2-methoxyphenyl) hydrogen sulfate, is an organic compound classified under phenyl sulfates. These compounds consist of a sulfuric acid group conjugated to a phenyl group. The molecular formula for 2-methoxyphenyl sulfamate is , with a molecular weight of approximately 204.2 g/mol . This compound has garnered attention in various scientific fields due to its unique properties and potential applications.
2-Methoxyphenyl sulfamate is derived from catechol, where the phenolic hydrogens are replaced by methyl and sulfo groups. It is categorized as an aryl sulfate and is slightly soluble in water, exhibiting strong acidic characteristics based on its pKa value . As a member of the phenyl sulfate class, it plays a role in metabolic processes and can be detected in biological fluids such as urine.
The synthesis of 2-methoxyphenyl sulfamate can be achieved through various methods, including:
In laboratory settings, the synthesis often requires careful control of temperature and pH to optimize yield and purity. For instance, using sulfur trioxide-pyridine complexes has been reported to enhance the efficiency of sulfation reactions.
2-Methoxyphenyl sulfamate participates in several chemical reactions:
The choice of reagents and conditions significantly affects the outcome of these reactions. For example, oxidation typically requires careful control to prevent over-oxidation, while reduction may necessitate an inert atmosphere to avoid unwanted side reactions.
The mechanism by which 2-methoxyphenyl sulfamate exerts its biological effects involves its interaction with specific receptors or enzymes within metabolic pathways. For instance, it may act as an antimuscarinic agent or participate in enzyme assays where it serves as an electron mediator . The precise mechanism often depends on the context of its application and the biological system involved.
2-Methoxyphenyl sulfamate has various scientific applications:
The therapeutic application of sulfamates spans nearly nine decades, evolving from early antimicrobial sulfonamides to sophisticated enzyme-targeted agents. Sulfamic acid (H₃NSO₃), first industrially produced in the 1930s via urea reaction with sulfur trioxide/sulfuric acid mixtures, laid the chemical foundation for this class [1]. While simple sulfamates demonstrated metal-descaling properties due to their water-soluble calcium/nickel salts, their biological potential remained unrealized until the latter 20th century. A pivotal shift occurred with the discovery that aryl sulfamates could act as potent mechanism-based enzyme inhibitors rather than mere acidic cleaning agents.
The development of steroid sulfatase inhibitors marked a critical milestone. Early non-targeted agents gave way to compounds like estrone-3-O-sulfamate (EMATE), which demonstrated irreversible inhibition by undergoing enzyme-activated hydrolysis, generating a reactive quinone methide species that covalently modified the active site [6]. However, estrogenicity limited EMATE's utility, driving research toward non-steroidal scaffolds. This effort yielded 4-{[(4-Cyanophenyl)(4H-1,2,4-triazol-4-yl)amino]methyl}phenyl sulfamate (STX64, Irosustat), the first sulfamate-based steroid sulfatase inhibitor to enter clinical trials for hormone-dependent breast cancer [2] [6]. Concurrently, anticonvulsant sulfamates like topiramate (a fructose sulfamate derivative) emerged, showcasing the scaffold's CNS applicability through modulation of GABAergic inhibition and ion channels [5].
Parallel advancements explored cyclic sulfamate (CySA) motifs as mechanism-based inhibitors. Unlike quinone methide-generating designs, CySAs like 1,2,3-oxathiazolidine-2,2-dioxide derivatives demonstrated irreversible inhibition profiles consistent with active-site-directed trapping, offering a novel structural approach for sulfatase labeling and functional probing [10]. This progression underscores the transition from serendipitous discovery to rational design in sulfamate therapeutics.
Table 1: Key Milestones in Sulfamate Therapeutic Development
| Era | Therapeutic Class | Representative Agent | Primary Target/Application | Significance |
|---|---|---|---|---|
| 1930s | Sulfonamide Antibiotics | Sulfanilamide derivatives | Dihydropteroate synthase (Antimicrobial) | First systemic antibiotics; foundation for sulfonamide/sulfamate pharmacology |
| 1950-60s | Diuretics/Antihypertensives | Cyclothiazide | Carbonic anhydrase/Electrolyte transport | Expanded utility beyond anti-infectives |
| 1990s | Steroid Sulfatase Inhibitors | EMATE, STX64 (Irosustat) | Steroid sulfatase (Oncology - Breast Cancer) | Validated sulfatase inhibition as therapeutic strategy; STX64 entered clinical trials |
| 1990s | Anticonvulsants | Topiramate | Multiple CNS targets (Ion channels, GABA) | Demonstrated CNS penetration and multifactorial mechanisms |
| 2000s | Dual-Targeting Agents | 4-{[(4-Cyanophenyl)(4H-1,2,4-triazol-4-yl)amino]methyl}phenyl sulfamate derivatives | Aromatase + Steroid Sulfatase (Oncology) | Pioneered single-agent dual enzyme inhibition concept |
| 2000s | Mechanism-Based Probes | Cyclic Sulfamates (CySAs) | General sulfatase inhibitors (Research Tools) | Provided novel scaffolds for active-site labeling and mechanistic studies |
The strategic incorporation of a methoxy group (–OCH₃) at the ortho position (carbon adjacent to sulfamate attachment) on the phenyl ring confers distinct physicochemical and target-binding advantages over unsubstituted phenyl sulfamate or para-substituted analogs:
Steric and Conformational Effects: The ortho methoxy group imposes significant steric constraint relative to the sulfamate moiety. This proximity forces a non-coplanar arrangement between the methoxy oxygen's lone pairs and the aromatic π-system. This twist minimizes direct resonance donation into the ring, thereby reducing electron density at the sulfamate attachment carbon. X-ray crystallographic analyses of related ortho-substituted sulfamates reveal distorted dihedral angles (typically >30°) between the sulfamate group and the aromatic plane, a conformation postulated to enhance fit within sterically constrained enzyme active sites like those in steroid sulfatases [6] [10].
Electronic Modulation: Despite limited resonance contribution, the methoxy group remains a moderate +R (resonance donating) and +I (inductive withdrawing) substituent. Hammett constant (σ) analysis positions ortho-methoxy (σ ≈ 0.12) between electron-donating groups like methyl (σ = -0.17) and mildly electron-withdrawing groups like chlorine (σ = 0.23). This balanced electronic profile subtly deactivates the phenyl ring towards nucleophilic attack compared to strongly activating para-amino or para-hydroxy groups while preventing excessive deactivation that would impede sulfatase recognition. Critically, it maintains sufficient electrophilicity at the sulfamate sulfur for initial enzymatic hydrolysis – the triggering step for mechanism-based inhibition [6] [10].
Hydrogen Bonding and Hydrophobic Interactions: The methoxy oxygen serves as a hydrogen bond acceptor. Molecular docking studies of 2-methoxyphenyl sulfamate derivatives within steroid sulfatase suggest potential H-bonding interactions with backbone amides (e.g., Gly100, Phe101 in human STS) or ordered water molecules lining the active site pocket. Simultaneously, the methyl group contributes localized hydrophobicity, potentially enhancing van der Waals contacts with non-polar residues (e.g., Leu102, Phe103) near the catalytic formylglycine residue. This dual capability (H-bonding + hydrophobic contact) distinguishes it from purely hydrophobic ortho substituents (e.g., methyl) or purely H-bonding groups (e.g., ortho-fluoro) [6].
Metabolic Stability: The ortho position sterically shields the sulfamate group from non-specific hydrolysis and enzymatic degradation (e.g., by esterases or amidases that might target ester-linked sulfamates). Comparative metabolic studies of aryl sulfamates indicate that ortho substitution, including methoxy, generally enhances plasma stability compared to para-substituted analogs, improving bioavailability and duration of action for target engagement [6].
2-Methoxyphenyl sulfamate serves as a versatile warhead or scaffold component for inhibiting enzymes critical in hormone regulation, signaling, and cancer progression. Its mechanism often exploits the unique catalytic machinery of sulfatases and sulfotransferases:
Steroid Sulfatase (STS) Inhibition: STS catalyzes the hydrolysis of steroid sulfates (e.g., estrone sulfate → estrone), elevating bioactive estrogens and androgens in tissues. 2-Methoxyphenyl sulfamate derivatives function as mechanism-based irreversible inhibitors. The catalytic formylglycine hydrate (FGly-hydrate) within the STS active site attacks the sulfamate sulfur, leading to S–O bond cleavage and formation of a covalent sulfonyl-enzyme intermediate (enzyme–O–SO₂–NH₂). Unlike natural substrates, the ortho-methoxy group sterically hinders the subsequent hydrolysis step required for enzyme regeneration. This results in irreversible or extremely prolonged inhibition, effectively ablating estrogen production locally – a strategy under investigation for hormone-dependent breast and endometrial cancers. Hybrid molecules incorporating 2-methoxyphenyl sulfamate linked to triazole or imidazole pharmacophores (e.g., derivatives of anastrozole) demonstrate potent dual aromatase-sulfatase inhibition (DASI), achieving nanomolar IC₅₀ values against both enzymes simultaneously (e.g., 0.2 nM aromatase, 2.5 nM STS) [2] [6].
Carbonic Anhydrase (CA) Modulation: While less potent than primary sulfonamides (R–SO₂NH₂) as zinc binders, sulfamates (R–OSO₂NH₂) act as effective CA inhibitors (CAIs). The sulfamate nitrogen coordinates the active site zinc ion, while oxygen atoms form H-bonds with Thr199/Glu106. The 2-methoxyaryl moiety occupies the hydrophobic "aromatic shelf" (residues Phe131, Val135, Leu141, Pro202). Inhibitors bearing this motif exhibit selectivity profiles dependent on the ring substitution pattern. They are investigated for managing conditions involving dysregulated CA isoforms (e.g., glaucoma with CA II/IV/XII inhibition; hypoxic tumors via CA IX/XII inhibition) [2] [7].
Sulfotransferase (SULT) Interactions: SULTs catalyze sulfate conjugation (e.g., estrogen sulfonation by SULT1E1). 2-Methoxyphenyl sulfamate may act as a sulfate mimic or competitive substrate inhibitor. While less studied than STS/CA targeting, evidence suggests potential for disrupting sulfonation pathways critical in xenobiotic detoxification, hormone inactivation, and signaling molecule regulation (e.g., SULT-mediated activation of minoxidil). Specific interactions with isoforms like SULT1A1 (involved in bioactivating promutagens like N-hydroxy-HAAs) are plausible given structural similarities to aryl sulfate substrates [3].
Novel Enzyme Targets: Beyond established targets, 2-methoxyphenyl sulfamate scaffolds show promise against:
Table 2: Enzyme Targeting Profile of 2-Methoxyphenyl Sulfamate Derivatives
| Target Enzyme | Biological Role | Inhibition Mechanism | Reported Potency (IC₅₀ or Kᵢ) | Therapeutic Implication |
|---|---|---|---|---|
| Steroid Sulfatase (STS) | Hydrolyzes steroid sulfates → active hormones | Irreversible (Mechanism-based) | Low nanomolar range (e.g., 2.5 nM in cellular assays) | Hormone-dependent cancers (Breast, Endometrial) |
| Carbonic Anhydrase II (CA II) | CO₂ hydration; pH regulation, ion transport | Reversible (Zinc coordination) | Micromolar to sub-micromolar (Less potent than primary sulfonamides) | Glaucoma, Epilepsy, Altitude Sickness |
| Carbonic Anhydrase IX/XII (CA IX/XII) | Tumor acidification; Hypoxia adaptation | Reversible (Zinc coordination) | Variable; structure-dependent selectivity achievable | Anticancer (Anti-metastatic, Chemosensitization) |
| Carbonic Anhydrase VA/VB (CA VA/VB) | Ureagenesis, Gluconeogenesis, Lipogenesis | Reversible (Zinc coordination) | Structure-dependent | Metabolic disorders (Obesity, Hyperammonemia) |
| SULT1A1/1E1 | Conjugation of estrogens, xenobiotics | Competitive substrate inhibition / Sulfate mimic | Limited quantitative data; structure-activity under study | Hormone-dependent pathologies, Chemoprevention |
| Extracellular Sulfatases (Sulf-1/2) | HSPG editing; Growth factor signaling regulation | Substrate-competitive inhibition | Emerging data (Glucosamine sulfamate analogs active) | Anticancer (Anti-angiogenic, Anti-metastatic) |
CAS No.: 28008-55-1
CAS No.: 147732-57-8
CAS No.:
CAS No.: 87692-41-9
CAS No.: 84393-31-7
CAS No.: 21416-14-8